Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based heterocyclic compound featuring a 2-chlorophenylmethoxy substituent at position 5, a methyl group at position 2, and an ethyl ester at position 3 of the benzofuran core. The structural flexibility of the benzofuran scaffold allows for diverse functionalization, making it a key template in medicinal chemistry.
Properties
IUPAC Name |
ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-22-19(21)18-12(2)24-17-9-8-14(10-15(17)18)23-11-13-6-4-5-7-16(13)20/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXTXXBUKKAVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is classified as a benzofuran derivative, characterized by the following structural features:
- Benzofuran ring : A fused benzene and furan ring system.
- Chlorophenyl moiety : A 2-chlorophenyl group attached via a methoxy linkage.
- Carboxylate ester : An ethyl ester at the carboxylic acid position.
The molecular formula for this compound is with a molecular weight of approximately 320.76 g/mol.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study highlighted the cytotoxic effects of benzofuran derivatives against leukemia cells (K562 and HL60), demonstrating IC50 values as low as 0.1 μM, indicating strong antiproliferative effects without affecting normal cells .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of key signaling pathways : Similar compounds have been shown to disrupt critical pathways such as AKT signaling in cancer cells, leading to reduced cell proliferation and increased apoptosis .
- Interaction with DNA : Some benzofuran derivatives have demonstrated the ability to intercalate with DNA, which may contribute to their cytotoxic effects by disrupting replication processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be greatly influenced by its structural components. Key findings from SAR studies include:
- Halogen substitution : The presence and position of halogen atoms (like chlorine) on the phenyl ring significantly affect the compound's potency. Compounds with para-substituted halogens generally exhibit enhanced activity .
- Functional groups : The methoxy group enhances lipophilicity, which may improve cellular uptake and bioavailability.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar benzofuran derivatives:
- Study on Lung Cancer Models : A derivative structurally related to this compound was tested in vivo using murine lung cancer models. Results indicated significant tumor growth inhibition without adverse effects on body weight or organ health .
- In Vitro Testing Against Various Cell Lines : A series of benzofuran derivatives were screened against multiple cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. Many derivatives showed promising results, with some achieving IC50 values below 10 μM .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Benzofuran Derivative A | K562 (Leukemia) | 0.1 | AKT pathway inhibition |
| Benzofuran Derivative B | A549 (Lung) | 5 | DNA intercalation |
| Ethyl 5-[Chloro] Benzofuran | MCF-7 (Breast) | <10 | Apoptosis induction |
Comparison with Similar Compounds
Halogen Position and Type
- Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CID 979557):
This analog substitutes the 2-chlorophenyl group with a 3-bromophenyl moiety. The bromine atom’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine. Its molecular weight is 399.25 g/mol (C₁₉H₁₇BrO₄) . - Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate :
Adds a bromine atom at position 6 of the benzofuran ring, increasing molecular weight to 423.69 g/mol (C₁₉H₁₆BrClO₄). The dual halogenation may influence electronic properties and binding affinity in biological targets .
Chlorine Substitution Patterns
- 2-chlorophenyl in the target compound) would alter steric and electronic interactions due to para-substitution effects.
Ester Group Modifications
- 2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate :
Replaces the ethyl ester with a 2-methoxyethyl group, introducing an ether linkage. This modification increases hydrophilicity (logP reduction) and may affect metabolic stability. The molecular weight is 390.83 g/mol (C₂₀H₁₉ClO₅) . - Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate :
Substitutes the 2-chlorophenylmethoxy group with an acetyloxy moiety. The shorter chain and lack of aromaticity reduce molecular complexity (MW 262.26 g/mol, C₁₄H₁₄O₅) and could diminish receptor binding specificity .
Functional Group Additions
- Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: Incorporates a sulfonamide and isonicotinoyl group at position 4.
- Ethyl 5-[N-(benzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate :
Features a benzenesulfonyl butanamido chain, adding steric bulk and sulfonyl pharmacophore elements. Such modifications are common in protease inhibitors .
Pharmacological and Physicochemical Properties
Molecular Weight and Lipophilicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
